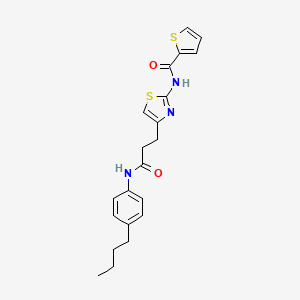

N-(4-(3-((4-butylphenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide

Description

N-(4-(3-((4-butylphenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-2-carboxamide core linked to a thiazol-2-yl ring via a 3-oxopropyl chain. The thiazole moiety is further substituted with a 4-butylphenylamino group. This structure combines functional groups known for diverse biological activities, including antimicrobial and anti-inflammatory properties.

Properties

IUPAC Name |

N-[4-[3-(4-butylanilino)-3-oxopropyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2S2/c1-2-3-5-15-7-9-16(10-8-15)22-19(25)12-11-17-14-28-21(23-17)24-20(26)18-6-4-13-27-18/h4,6-10,13-14H,2-3,5,11-12H2,1H3,(H,22,25)(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGTKLNVNBHWBPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-((4-butylphenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Attachment of the Butylphenyl Group: The butylphenyl group can be introduced via a nucleophilic substitution reaction, where a butylphenylamine reacts with an appropriate electrophile.

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of α-cyanoesters with elemental sulfur and ketones.

Coupling Reactions: The final step involves coupling the thiazole and thiophene rings through an amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-((4-butylphenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophilic substitution can be carried out using sodium hydride in DMF (dimethylformamide), while electrophilic substitution can be performed using bromine in chloroform.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including N-(4-(3-((4-butylphenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide. For instance, a study on similar thiazole derivatives demonstrated significant in vitro activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria . The mechanism of action is believed to involve disruption of microbial cell wall synthesis and interference with metabolic pathways.

| Compound | Bacterial Strains Tested | Activity |

|---|---|---|

| N-(4-(3-((4-butylphenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide | E. coli, S. aureus | Significant inhibition observed |

Anticancer Potential

The anticancer activity of this compound has been explored through various studies, particularly against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7). In vitro assays have shown that compounds with similar structural features exhibit promising anticancer effects by inducing apoptosis and inhibiting cell proliferation . Molecular docking studies suggest that these compounds can effectively bind to target proteins involved in cancer progression.

| Study | Cell Line | IC50 Value | Mechanism |

|---|---|---|---|

| Study on thiazole derivatives | MCF7 | 12 µM | Induction of apoptosis |

| Molecular docking analysis | Various targets | - | Binding to key oncogenic pathways |

Case Study 1: Synthesis and Evaluation

A recent synthesis of thiazole derivatives demonstrated their potential as antimicrobial agents. The derivatives were evaluated for their activity against a panel of pathogens using turbidimetric methods. Compounds exhibiting the highest activity were further analyzed for their structure–activity relationships (SAR), providing insights into how modifications can enhance efficacy .

Case Study 2: Anticancer Activity Assessment

In another study, a series of N-substituted thiazole derivatives were synthesized and tested for their anticancer properties against MCF7 cells. The results indicated that specific substitutions on the thiazole ring significantly increased cytotoxicity, suggesting that structural optimization could lead to more effective anticancer agents .

Mechanism of Action

The mechanism by which N-(4-(3-((4-butylphenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the biological context and the specific target.

Comparison with Similar Compounds

Structural Features and Molecular Properties

Table 1: Structural and Molecular Comparisons

Key Observations :

Key Observations :

Key Observations :

- The nitro group in ’s analogs enhances antibacterial activity, suggesting that electron-withdrawing substituents on the thiophene ring could modulate the target compound’s bioactivity .

Biological Activity

N-(4-(3-((4-butylphenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-(4-(3-((4-butylphenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide is , with a molecular weight of approximately 407.5 g/mol. The compound features a thiazole ring, a thiophene moiety, and a carboxamide group, contributing to its unique pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It may modulate various signaling pathways, which can lead to diverse pharmacological effects. While detailed biochemical studies are still needed to elucidate the exact pathways involved, preliminary findings suggest significant interactions with cellular mechanisms that may influence cancer cell proliferation and oxidative stress responses.

Antioxidant Activity

Antioxidant activity is one of the notable biological effects associated with this compound. Research indicates that compounds with similar structural features exhibit substantial radical scavenging capabilities. For instance, derivatives containing thiazole and thiophene moieties have shown antioxidant activities comparable to well-known antioxidants like ascorbic acid .

Anticancer Activity

The anticancer potential of N-(4-(3-((4-butylphenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide has been investigated through various assays. In vitro studies using human cancer cell lines have demonstrated cytotoxic effects, particularly against glioblastoma and breast cancer cells. The compound's ability to induce apoptosis in these cell lines suggests a promising avenue for further research into its therapeutic applications .

Case Studies and Research Findings

- Antioxidant Evaluation : A study evaluated the antioxidant activity of several thiazole derivatives using the DPPH radical scavenging method. The results indicated that compounds similar to N-(4-(3-((4-butylphenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide exhibited scavenging activities greater than that of ascorbic acid by approximately 1.26 times .

- Cytotoxicity Assays : In another study, the cytotoxic effects of related compounds were assessed against various cancer cell lines, revealing that some derivatives had IC50 values significantly lower than those of standard chemotherapeutics . This suggests potential for development as an anticancer agent.

- Pharmacokinetic Studies : Computational pharmacological evaluations have been conducted to predict the drug's pharmacokinetics based on its structural properties. These studies indicated favorable drug-like characteristics according to Lipinski's rule of five, suggesting good oral bioavailability and absorption potential.

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.